molecular formula C21H18N4OS2 B2896944 2-((5-phenyl-2-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 901258-36-4

2-((5-phenyl-2-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2896944
CAS No.: 901258-36-4
M. Wt: 406.52
InChI Key: NFYOAPIYAPLXOJ-UHFFFAOYSA-N
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Description

2-((5-phenyl-2-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound featuring an imidazole ring, a thiazole ring, and various substituents. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-phenyl-2-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiazole intermediates, followed by their coupling through a thioether linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors like the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions and purification processes is crucial for scalable production.

Chemical Reactions Analysis

Types of Reactions

2-((5-phenyl-2-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are tailored to the specific reaction type.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

2-((5-phenyl-2-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((5-phenyl-2-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2,4-disubstituted thiazoles: These compounds share the thiazole ring and exhibit similar biological activities.

    Imidazole derivatives: Compounds with the imidazole ring structure, which are known for their diverse pharmacological properties.

Uniqueness

2-((5-phenyl-2-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide is unique due to its specific combination of functional groups and the resulting biological activities. Its dual presence of imidazole and thiazole rings, along with the thioether linkage, distinguishes it from other similar compounds.

Properties

IUPAC Name

2-[[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS2/c1-14-7-9-16(10-8-14)19-24-18(15-5-3-2-4-6-15)20(25-19)28-13-17(26)23-21-22-11-12-27-21/h2-12H,13H2,1H3,(H,24,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYOAPIYAPLXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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